molecular formula C11H7ClN2O B8552460 2-(2-Chlorobenzoyl)pyrimidine

2-(2-Chlorobenzoyl)pyrimidine

Cat. No.: B8552460
M. Wt: 218.64 g/mol
InChI Key: MEXNZUOOCNBUJU-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a 2-chlorobenzoyl group. Its synthesis typically involves the reaction of 2-chlorobenzoyl chloride with aminopyrimidine derivatives under controlled conditions, as demonstrated in the preparation of structurally related thiourea analogs . The compound’s structural rigidity, conferred by the aromatic pyrimidine core and electron-withdrawing chlorine substituent, influences its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

(2-chlorophenyl)-pyrimidin-2-ylmethanone

InChI

InChI=1S/C11H7ClN2O/c12-9-5-2-1-4-8(9)10(15)11-13-6-3-7-14-11/h1-7H

InChI Key

MEXNZUOOCNBUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CC=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogs of 2-(2-Chlorobenzoyl)pyrimidine are characterized by variations in substituents on the benzoyl or pyrimidine moieties, which significantly alter their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Application/Activity Reference
This compound 2-chlorobenzoyl, pyrimidine C₁₁H₇ClN₂O Intermediate for thiourea derivatives
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea Thiourea group added C₁₂H₉ClN₄OS Coordination chemistry, hydrogen bonding
Tridiphane 2-chlorobenzoyl, trifluoromethoxy C₁₀H₇Cl₅O Herbicide (lipophilic, stable)
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester 4-fluorobenzoyl C₂₇H₂₆FN₃O₅ Enhanced solubility in biochemical systems
  • Functional Groups : The addition of a thiourea group in 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea introduces hydrogen-bonding capacity, which may improve crystallinity and ligand-receptor interactions compared to the parent compound .

Physicochemical Properties

  • Solubility : this compound derivatives exhibit moderate solubility in chloroform and tetrahydrofuran due to their aromatic and halogenated structures . In contrast, fluorinated analogs (e.g., 4-fluorobenzoyl derivatives) show improved aqueous solubility .
  • Thermal Stability: The chlorobenzoyl group enhances thermal stability, as evidenced by the reflux conditions (acetic anhydride, ~140°C) tolerated during the synthesis of chromeno-pyrimidinone derivatives .
  • Crystallinity: Hydrogen-bonding networks in thiourea analogs (e.g., N—H⋯N and C—H⋯S interactions) contribute to distinct crystalline architectures, which are absent in non-polar analogs like tridiphane .

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